gamma-Linolenic acid ethyl ester

Overview

Description

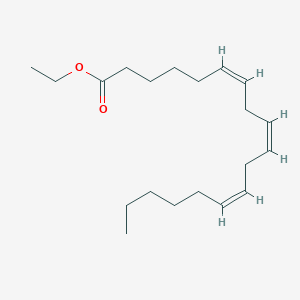

gamma-Linolenic acid ethyl ester is an ester of gamma-linolenic acid, a polyunsaturated fatty acid. It is a compound with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . This compound is known for its potential health benefits and is often studied for its role in various biological processes.

Mechanism of Action

Target of Action

Gamma-Linolenic Acid Ethyl Ester (GLA), also known as Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate or Ethyl gamma-linolenate, primarily targets the Leukotriene B4 receptor 4 (LTB4) . LTB4 is a potent inflammatory mediator that plays a crucial role in various immune system-related diseases .

Mode of Action

GLA acts as a weak antagonist of the LTB4 receptor . It inhibits the binding of LTB4 to porcine neutrophil membranes, thereby reducing the inflammatory response . Furthermore, it has been suggested that GLA can independently utilize two different signaling pathways for inducing the apoptosis cascade .

Biochemical Pathways

GLA is an ω-6 fatty acid that can be elongated to arachidonic acid for endogenous eicosanoid synthesis . It plays a significant role in the regulation of cellular membrane structure and function, and it’s involved in the lipid-peroxidizing enzyme COX pathway . The modulation of these pathways by GLA leads to a decrease in inflammation and a potential anti-proliferative effect .

Pharmacokinetics

The pharmacokinetics of GLA involve its digestion, bioavailability, tissue distribution, metabolism, and excretion . GLA Ethyl Ester is an esterified version of the free acid, which is less water-soluble but more amenable for the formulation of GLA-containing diets . This suggests that the esterification process may enhance the bioavailability of GLA.

Result of Action

The primary result of GLA’s action is the inhibition of inflammatory responses . By acting as an antagonist of the LTB4 receptor, GLA reduces inflammation and potentially suppresses tumor growth . Moreover, it has been suggested that GLA can induce apoptosis in certain cell types, further contributing to its anti-proliferative effects .

Action Environment

The action of GLA can be influenced by various environmental factors. For instance, the enzyme activity involved in the conversion of GLA can be affected by the nutritional status and specific dietary components . Furthermore, the formulation of GLA-containing diets can impact its bioavailability and, consequently, its efficacy .

Biochemical Analysis

Biochemical Properties

Gamma-Linolenic Acid Ethyl Ester interacts with various enzymes and proteins in the body. It is a weak leukotriene B4 (LTB4) receptor antagonist, inhibiting LTB4 binding to porcine neutrophil membranes . This interaction plays a crucial role in its anti-inflammatory properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the protein expression of inducible nitric oxide synthase, pro-interleukin-1β, and cyclooxygenase-2, as well as nitric oxide production and the intracellular glutathione level . It influences cell function by regulating NF-κB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through inactivation of NF-κB and AP-1 by suppressing oxidative stress and signal transduction pathway of ERK and JNK in lipopolysaccharide-induced RAW 264.7 macrophages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be synthesized from linoleic acid (LA) by the enzyme delta-6-desaturase

Preparation Methods

Synthetic Routes and Reaction Conditions

gamma-Linolenic acid ethyl ester can be synthesized through the esterification of gamma-linolenic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In industrial settings, the production of ethyl gamma-linolenate often involves the use of high-pressure homogenizers and microporous membrane filters. The process includes mixing raw materials like gamma-linolenic acid, lecithin, glycerin, and other stabilizers under nitrogen protection. The mixture is then emulsified and filtered to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

gamma-Linolenic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as hydroxide ions can be used in substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidative derivatives.

Reduction: Gamma-linolenic alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

gamma-Linolenic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reference molecule in studies involving fatty acid esters.

Biology: It is studied for its role in cellular lipid metabolism and its effects on cell membranes.

Medicine: this compound is being researched for its potential anti-inflammatory and anti-proliferative properties.

Industry: It is used in the formulation of nutritional supplements and therapeutic agents.

Comparison with Similar Compounds

gamma-Linolenic acid ethyl ester is similar to other fatty acid esters, such as:

- Ethyl linoleate

- Ethyl oleate

- Ethyl stearate

Uniqueness

What sets ethyl gamma-linolenate apart is its specific structure, which includes three conjugated double bonds. This unique structure allows it to participate in specific biochemical pathways and exert distinct biological effects .

Conclusion

This compound is a compound of significant interest in various fields of research due to its unique chemical structure and potential health benefits. Its synthesis, chemical reactions, and applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Biological Activity

Gamma-linolenic acid ethyl ester (GLA ethyl ester) is an omega-6 fatty acid derivative primarily derived from gamma-linolenic acid (GLA), which is found in various seed oils such as borage, evening primrose, and black currant. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antitumor, and cardioprotective effects. This article presents a comprehensive overview of the biological activity of GLA ethyl ester, supported by relevant research findings and data.

- Chemical Formula : C18H34O2

- Molar Mass : 278.436 g/mol

- Appearance : Colorless oil

GLA is metabolized in the body to dihomo-gamma-linolenic acid (DGLA), which plays a critical role in the synthesis of eicosanoids, compounds that have significant regulatory functions in inflammation and cell proliferation. DGLA can be converted into prostaglandins (specifically PGE1), which exhibit anti-inflammatory properties and can inhibit platelet aggregation, thus contributing to cardiovascular health .

Anti-inflammatory Effects

GLA ethyl ester has been shown to modulate inflammatory responses through several mechanisms:

- Eicosanoid Synthesis : GLA influences the production of anti-inflammatory eicosanoids, reducing the formation of pro-inflammatory leukotrienes from arachidonic acid (AA) .

- Cytokine Regulation : It has been observed that GLA can reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha, thus mitigating inflammatory pathways .

Antitumor Activity

Research indicates that GLA ethyl ester may inhibit tumor growth:

- Cell Proliferation Inhibition : Studies have demonstrated that GLA can inhibit the proliferation of carcinoma cells in vitro. For instance, GLA ethyl ester was effective in reducing the viability of cultured human breast carcinoma cells .

- Mechanisms Involved : The inhibition is believed to occur through modulation of lipid metabolism and eicosanoid biosynthesis, leading to reduced cell growth and enhanced apoptosis in cancer cells .

Cardiovascular Benefits

The compound has shown promise in cardiovascular health:

- Antithrombotic Properties : GLA ethyl ester has been linked to increased thrombus formation time and improved thrombotic occlusion time in animal models, suggesting potential benefits for cardiovascular disorders .

- Cholesterol Management : Preliminary studies indicate that GLA may help lower cholesterol levels when compared to other fatty acids, contributing to overall heart health .

Study on Canine Models

A study involving healthy beagle dogs supplemented with ethyl esters of linseed oil rich in alpha-linolenic acid (ALA) demonstrated significant changes in fatty acid profiles. The supplementation resulted in increased levels of beneficial unsaturated fatty acids while decreasing saturated fatty acids . This suggests that similar supplementation with GLA ethyl ester could yield positive results in modifying lipid profiles.

Human Trials

Although limited, early human trials involving DGLA (the active metabolite of GLA) indicated potential benefits for inflammatory conditions. Participants receiving DGLA showed improvements in symptoms associated with conditions like eczema and rheumatoid arthritis .

Data Summary Table

Properties

CAS No. |

31450-14-3 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

ethyl octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3 |

InChI Key |

MJLYTDAIYLGSRZ-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC |

Appearance |

Assay:≥98%A solution in ethanol |

Synonyms |

(6Z,9Z,12Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester; (Z,Z,Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester; Ethyl γ-Linolenate; Ethyl γ-Linolenic Acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.